gamma-Decalactone

Description

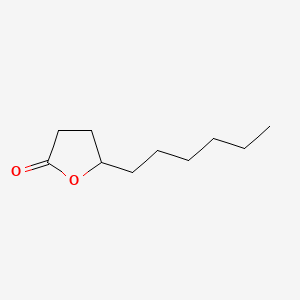

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYYFLINQYPWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022109 | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 116.00 °C. @ 0.50 mm Hg | |

| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00512 [mmHg] | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

706-14-9, 2825-92-5 | |

| Record name | γ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Gamma Decalactone

Elucidation of Natural Biosynthetic Routes

The most extensively studied and commercially utilized method for producing γ-decalactone is through the biotransformation of specific hydroxy fatty acids. nih.gov This process involves a series of enzymatic reactions that modify and shorten the fatty acid backbone to yield the final lactone.

Ricinoleic acid, a C18 hydroxy fatty acid that is the major component of castor oil, is the most common and effective precursor for the biotechnological synthesis of γ-decalactone. mdpi.comtandfonline.comresearchgate.net Numerous yeast species, including Yarrowia lipolytica, Sporidiobolus spp., and Rhodotorula spp., are capable of converting ricinoleic acid into γ-decalactone. tandfonline.comcdnsciencepub.commdpi.com The biotransformation process begins with the uptake of ricinoleic acid by the microbial cells, where it enters the peroxisomal β-oxidation pathway. researchgate.netcdnsciencepub.com The presence of a hydroxyl group on the 12th carbon of ricinoleic acid is critical, as this position corresponds to the 4th carbon (gamma position) after the fatty acid chain is shortened.

In some biological systems, particularly those that cannot directly utilize ricinoleic acid or in the context of de novo synthesis, oleic acid (a common C18 unsaturated fatty acid) serves as an initial substrate. mdpi.comnih.gov Before it can be converted to γ-decalactone, oleic acid must undergo enzymatic hydroxylation to introduce a hydroxyl group at the appropriate position, effectively converting it into a ricinoleic acid derivative. mdpi.comnih.gov This hydroxylation is a critical step, often catalyzed by fatty acid hydroxylases, such as those belonging to the cytochrome P450 (CYP) enzyme superfamily. mdpi.com For example, in strawberries, it has been proposed that an enzyme with hydroxylase activity catalyzes the hydroxylation of oleic acid to generate the necessary precursor for γ-decalactone synthesis. mdpi.com Similarly, some bacteria like Lactobacillus sakei can hydroxylate oleic acid to 10-hydroxystearic acid, which can then be used by yeasts to produce other lactones like γ-dodecalactone. nih.govmdpi.com

The core of the biosynthetic route from a C18 hydroxy fatty acid to γ-decalactone is the peroxisomal β-oxidation pathway. tandfonline.comcdnsciencepub.comnih.gov This metabolic cycle systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA in each cycle. For ricinoleic acid to become the precursor for γ-decalactone, it must undergo four complete cycles of β-oxidation. mdpi.comtandfonline.com This process shortens the 18-carbon chain to a 10-carbon intermediate, 4-hydroxydecanoic acid, with the original hydroxyl group from ricinoleic acid now at the C-4 position. tandfonline.commdpi.com

The key enzymes involved in each cycle of β-oxidation are:

Acyl-CoA Oxidase: Catalyzes the first, often rate-limiting, oxidation step. nih.govcore.ac.uk

Enoyl-CoA Hydratase: Catalyzes the subsequent hydration step. tandfonline.com

3-Hydroxyacyl-CoA Dehydrogenase: Performs the second oxidation. tandfonline.com

Ketoacyl-CoA Thiolase: Cleaves the two-carbon acetyl-CoA unit. tandfonline.com

The efficiency of γ-decalactone production is highly dependent on the activity and specificity of these enzymes, particularly the acyl-CoA oxidases (Aox). nih.govcore.ac.uk In Yarrowia lipolytica, different Aox isozymes have varying specificities for short, medium, or long-chain acyl-CoAs, and manipulating the expression of these enzymes can influence the final product yield. nih.gov

Table 1: Key Enzymes in the β-Oxidation Pathway for Gamma-Decalactone (B1670016) Synthesis

| Enzyme | Abbreviation | Function in the Pathway | Citation |

|---|---|---|---|

| Acyl-CoA Oxidase | Aox | Catalyzes the initial oxidation of the fatty acyl-CoA, introducing a double bond. It is often the rate-limiting step. | nih.gov, tandfonline.com, core.ac.uk |

| Enoyl-CoA Hydratase | - | Hydrates the double bond created by Acyl-CoA Oxidase. | tandfonline.com |

| 3-Hydroxyacyl-CoA Dehydrogenase | Hdh | Oxidizes the hydroxyl group to a keto group. | nih.gov, tandfonline.com |

| Ketoacyl-CoA Thiolase | - | Cleaves the C10 ketoacyl-CoA to release acetyl-CoA and the C8 product, continuing the cycle. In the final relevant cycle, it acts on 4-hydroxy-3-ketodecanoyl-CoA. | tandfonline.com |

The final step in the biosynthesis is the formation of the stable cyclic ester, γ-decalactone, from its linear precursor, 4-hydroxydecanoic acid. tandfonline.comnih.gov This reaction, known as lactonization, is an intramolecular esterification where the carboxylic acid group and the hydroxyl group on the fourth carbon react to form a five-membered ring. mdpi.comresearchgate.net This cyclization can occur spontaneously, particularly under acidic conditions (pH < 4), and is often facilitated post-fermentation by acidifying the culture medium. mdpi.comnih.gov However, the precise mechanism, whether it is purely a chemical reaction or enzymatically assisted in vivo, is not fully understood. nih.gov The accumulation of 4-hydroxydecanoic acid by some microorganisms like Sporidiobolus ruinenii suggests that lactonization does not always occur immediately within the cell. nih.gov

β-Oxidation Pathway Involvement

De Novo Biosynthesis Mechanisms

While biotransformation of precursors is common, some microorganisms can synthesize γ-lactones de novo, meaning from basic carbon sources like glucose, without the external addition of fatty acid precursors. mdpi.comnih.gov This is a rarer and more complex process that requires the organism to first perform fatty acid synthesis and then channel these fatty acids into the lactone biosynthetic pathway. nih.govresearchgate.net

The filamentous fungus Ashbya gossypii has been identified as a notable producer of γ-lactones, including γ-decalactone, through de novo biosynthesis. nih.gov The proposed pathway involves:

Fatty Acid Synthesis: Glucose is metabolized to produce acetyl-CoA, which is then used to build long-chain fatty acids, primarily oleic acid (C18:1). nih.gov

Hydroxylation: The synthesized oleic acid is then hydroxylated to form a hydroxy fatty acid precursor, similar to the initial step in some biotransformation pathways. nih.gov

β-Oxidation and Lactonization: This hydroxy fatty acid subsequently enters the β-oxidation pathway to be shortened, leading to 4-hydroxydecanoic acid, which then undergoes lactonization to form γ-decalactone. nih.gov

Metabolic engineering, such as modifying fatty acid desaturases and acyl-CoA oxidases, has been shown to significantly enhance the de novo production of specific lactones like γ-decalactone in A. gossypii. nih.gov

Degradation Pathways of this compound by Microorganisms

The yield of γ-decalactone during microbial fermentation is often limited because the producing organism can also degrade the lactone. nih.govtandfonline.com This re-consumption of the aroma compound is a significant challenge in industrial production. tandfonline.com The primary mechanism for γ-decalactone degradation is believed to be the reversal of its formation, where the lactone ring is hydrolyzed back to 4-hydroxydecanoic acid. This intermediate can then re-enter the β-oxidation pathway to be further broken down for energy. nih.govresearchgate.net

Studies using mutants of Y. lipolytica with disruptions in the genes encoding acyl-CoA oxidases (POX genes) have provided strong evidence for this pathway. nih.gov Strains lacking Aox activity were unable to degrade γ-decalactone, confirming the central role of the β-oxidation pathway in its catabolism. nih.gov As γ-decalactone is degraded, other C10 lactones, such as 3-hydroxy-γ-decalactone and unsaturated decenolides, can accumulate, suggesting that the degradation pathway can intersect with the biosynthetic pathway. mdpi.comnih.gov

Re-consumption of this compound by Yeast

Yeast species utilized for this compound production, such as Yarrowia lipolytica, have been observed to consume the very compound they synthesize. chemfaces.cominra.fr This re-consumption is a significant factor contributing to the often low yields in biotechnological production processes. researchgate.netnih.gov Once the primary substrate, like ricinoleic acid, is depleted, the yeast can utilize the produced this compound as a carbon source, leading to its disappearance from the fermentation medium. nih.gov

The degradation pathway is highly specific to the this compound structure, as other similar lactones like 3-hydroxy-γ-decalactone are not degraded under the same conditions. core.ac.uk The process is believed to involve the opening of the lactone ring, a reaction possibly catalyzed by a gamma-lactonase, followed by activation to a CoA ester, which then enters the β-oxidation pathway. tandfonline.com The unlactonized form, 4-hydroxydecanoic acid, appears to be degraded more rapidly than the lactone form, suggesting that the hydrolysis of the lactone is a key control point in its consumption. core.ac.uk The re-consumption phenomenon establishes a dynamic equilibrium where the net concentration of this compound is a result of the balance between its synthesis and its degradation by the yeast cells. chemfaces.comtandfonline.com

Influence of Metabolic Flux on Degradation

The rate of this compound degradation is heavily influenced by the metabolic flux within the yeast, particularly through the peroxisomal β-oxidation pathway. nih.gov The efficiency of this pathway in further breaking down C10 intermediates is a critical determinant of the final this compound concentration. nih.govmdpi.com In wild-type strains of Yarrowia lipolytica, the β-oxidation process is controlled by the enzyme 3-hydroxyacyl-CoA dehydrogenase. researchgate.netnih.govnih.gov However, in mutants with modified enzyme activities, the control of the metabolic flux can shift. nih.gov

Studies have shown that by creating mutant strains of Y. lipolytica with lower β-oxidation fluxes for short-chain acyl-CoAs, the reconsumption of this compound can be significantly reduced. nih.gov This manipulation of the metabolic flux allows for an increase in the accumulation of this compound. Conversely, conditions that favor a high flux through the β-oxidation pathway can lead to increased degradation of the produced lactone. For instance, high oxygen availability can enhance the activity of enzymes in the β-oxidation pathway, leading to both increased production and reconsumption of this compound. srce.hrtandfonline.com This highlights the delicate balance of metabolic activities that dictates the net yield of the desired aroma compound.

Role of Acyl-CoA Oxidase Activity in Reconsumption

Acyl-CoA oxidase (Aox) is a key enzyme that plays a direct and crucial role in the reconsumption of this compound. nih.govnotulaebotanicae.ro This enzyme catalyzes the first, and often rate-limiting, step of the β-oxidation pathway. mdpi.com Research using mutant strains of Yarrowia lipolytica with altered Aox activity has provided definitive evidence of its involvement in this compound degradation. nih.govnih.gov

Biotechnological Production of Gamma Decalactone

Microbial Biotransformation Processes

Microbial biotransformation is a cornerstone for producing natural γ-decalactone. This process typically involves the hydrolysis of castor oil to release ricinoleic acid, which is then taken up by microbial cells and subjected to a shortened β-oxidation pathway. researchgate.net This metabolic process converts the 18-carbon ricinoleic acid into 4-hydroxydecanoic acid, a 10-carbon compound. tandfonline.com This intermediate subsequently undergoes cyclization, a process known as lactonization, to form γ-decalactone. mdpi.commodares.ac.ir

The β-oxidation pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase, 2-enol-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. tandfonline.comtandfonline.com The efficiency of this pathway can be influenced by various factors, including the specific microorganism used, the composition of the culture medium, and the fermentation conditions. jmbfs.org A challenge in this process is the potential for the product, γ-decalactone, to be further metabolized or degraded by the microorganism, which can limit the final yield. core.ac.uk

Several yeast species have been identified as effective producers of γ-decalactone, with a significant focus on the genus Yarrowia.

Yarrowia lipolytica : This non-conventional, aerobic yeast is the most extensively studied and utilized microorganism for γ-decalactone production. core.ac.uknih.gov It is considered a "Generally Regarded As Safe" (GRAS) organism and is known for its high efficiency in degrading hydrophobic substrates like fatty acids. core.ac.uktandfonline.com Y. lipolytica possesses a family of six acyl-CoA oxidases (Aox1 to Aox6), which are key enzymes in the β-oxidation pathway and show different specificities for fatty acid chain lengths. tandfonline.com Both wild-type strains, such as W29 (ATCC20460), and mutant strains, like MTLY40-2p, have been investigated. tandfonline.com The mutant strain MTLY40-2p has demonstrated a significantly higher capacity for γ-decalactone synthesis, producing up to 5.5 g/L compared to 1.8 g/L from the wild-type strain under certain flask culture conditions. tandfonline.com Another strain, Y. lipolytica HR 145 (DSM 12397), has been noted for its use in bioreactors. google.com

Rhodotorula spp. : Red yeasts from the Rhodotorula genus, such as Rhodotorula aurantiaca and Rhodotorula glutinis, have also been shown to be suitable for this biotransformation. researchgate.netnotulaebotanicae.ro A psychrophilic (cold-adapted) strain, Rhodotorula aurantiaca A19, has been highlighted for its ability to produce significant amounts of γ-decalactone (up to 5.8 g/L) at lower temperatures (14°C). researchgate.netresearchgate.net

Lindnera saturnus : This tropical yeast strain (formerly Saccharomyces saturnus) has emerged as a promising alternative producer. nih.govftb.com.hr Studies have shown that L. saturnus CCMA 0243 can produce more γ-decalactone than Y. lipolytica CCMA 0242 under identical fermentation conditions. nih.govnih.gov

Other Microorganisms : Other microorganisms capable of this biotransformation include Sporobolomyces odorus, Aspergillus oryzae, Candida rugosa, and Geotrichum klebahnii. researchgate.netgoogle.com Saccharomyces cerevisiae has also been studied for its potential, with research focusing on enhancing production by stimulating ricinoleic acid import. tandfonline.com

The primary substrate for the biotechnological production of γ-decalactone is ricinoleic acid, which constitutes about 80-90% of castor oil. researchgate.nettandfonline.comtandfonline.com Consequently, castor oil is a widely used, inexpensive, and abundant raw material for this process. modares.ac.irresearchgate.net

The concentration of the substrate is a critical factor influencing the yield of γ-decalactone. While a higher substrate concentration can lead to increased production, it can also cause substrate inhibition, negatively impacting cell growth and biotransformation efficiency. researchgate.netnih.gov For instance, with Y. lipolytica, increasing castor oil concentration from 10-25 mL/L did not proportionally increase lactone production, and concentrations of 30-60 g/L even reduced it. mdpi.com However, other studies have found that a castor oil volume fraction of 30% or a concentration of 60 g/L can be optimal under specific conditions. nih.gov One study optimizing conditions for Y. lipolytica DSM 3286 found the highest production at a castor oil concentration of 25 mL/L, with higher concentrations not improving the yield. jmbfs.org

The form of the substrate can also be a factor. Using methyl ricinoleate, an ester of ricinoleic acid, has been suggested to reduce foaming and simplify downstream processing. mdpi.com The timing of substrate addition is also important; introducing castor oil at the beginning of the fermentation is often more effective than adding it later, as the β-oxidation pathway requires continuous induction. researchgate.net

In addition to the primary carbon source, the composition of the culture medium, including nitrogen sources like yeast extract and peptone, plays a crucial role in cell growth and biotransformation. modares.ac.irjmbfs.org The interaction between carbon and nitrogen sources has been identified as a significant factor in optimizing γ-decalactone production. jmbfs.org

Optimizing the bioprocess is crucial for maximizing the yield and productivity of γ-decalactone. Key parameters that are often manipulated include pH, temperature, agitation, and aeration.

pH and Temperature: The optimal pH for γ-decalactone production varies between different yeast strains. For example, L. saturnus CCMA 0243 performs better at an initial pH of 5, whereas Y. lipolytica CCMA 0242 prefers an initial pH of 6. nih.govnih.gov Other studies have identified an optimal pH of 7 for Y. lipolytica in certain bioreactor setups. mdpi.com Acidification of the medium to a pH of around 2.0 after fermentation can promote the lactonization of the 4-hydroxydecanoic acid precursor, thereby increasing the final concentration of γ-decalactone. mdpi.commdpi.com Temperature is also strain-dependent, with mesophilic strains typically cultured around 27°C, while psychrophilic strains like R. aurantiaca A19 show high production at 14°C. mdpi.comresearchgate.net

Agitation and Aeration: As an aerobic process, the oxygen transfer rate (OTR) is a critical factor. core.ac.uk Agitation and aeration rates directly influence the dissolved oxygen concentration, which is vital for the activity of enzymes in the β-oxidation pathway, such as acyl-CoA oxidase. core.ac.ukmdpi.com Studies have shown that increasing aeration can enhance β-oxidation, but excessively high aeration may lead to the accumulation of byproducts like 3-hydroxy-γ-decalactone. core.ac.uk The intensity of mixing has been identified as a highly significant factor, with variable speeds (e.g., 200–500 rpm) proving more effective than constant speeds in some cases. mdpi.comresearchgate.net

Fermentation Mode: Different fermentation strategies have been explored to enhance production. While batch cultivation is common, fed-batch strategies, where the substrate is added intermittently, have been employed to avoid substrate inhibition and product degradation. core.ac.ukjmbfs.org A step-wise fed-batch operation with Y. lipolytica W29, involving two additions of methyl ricinoleate, resulted in a γ-decalactone concentration of 6.7 g/L. core.ac.uk Another fed-batch strategy with the MTLY40-2P strain doubled the γ-decalactone concentration to around 7 g/L compared to a batch process. core.ac.uk

In-situ Product Removal: The accumulation of γ-decalactone can be toxic to the microbial cells, inhibiting their activity. google.com To overcome this, in-situ product removal techniques have been developed. This involves adding an organic solvent to the fermentation broth to extract the γ-decalactone as it is produced, thereby reducing its concentration in the aqueous phase and alleviating product inhibition. google.com Another approach is the use of adsorbent resins, such as Amberlite XAD-4, to recover the product from the culture broth. mdpi.com

Cell Permeabilization and Immobilization: To improve the transfer of substrate and product across the cell membrane, cell permeabilization techniques can be used. nih.gov Cell immobilization, for instance in attapulgite, has also been shown to enhance γ-decalactone production significantly. core.ac.uk

Table 1: Comparison of γ-Decalactone Production by Different Yeast Strains and Conditions

| Yeast Strain | Substrate | Fermentation Mode | Key Conditions | γ-Decalactone Yield | Reference |

|---|---|---|---|---|---|

| Yarrowia lipolytica MTLY40-2p | Castor Oil (100 g/L) | Batch (Flask) | - | 5.5 g/L | tandfonline.com |

| Yarrowia lipolytica W29 | Castor Oil (100 g/L) | Batch (Flask) | - | 1.8 g/L | tandfonline.com |

| Yarrowia lipolytica | Castor Oil (75 g/L) | Batch (Bioreactor) | pH 7, 200-500 rpm | 2.93 g/L | mdpi.com |

| Rhodotorula aurantiaca A19 | Castor Oil (20 g/L) | Batch (Flask) | 14°C, pH 7.0 | 5.8 g/L | researchgate.netresearchgate.net |

| Rhodotorula aurantiaca A19 | Castor Oil | Batch (Fermentor) | - | 6.6 g/L | researchgate.net |

| Yarrowia lipolytica W29 | Methyl Ricinoleate (30 g/L x 2) | Fed-Batch | - | 6.7 g/L | core.ac.uk |

| Yarrowia lipolytica HR 145 | Castor Oil | Batch (Bioreactor) | pH 7.0, 65 hours | 12 g/L | google.com |

Substrate Utilization and Optimization

Enzymatic Synthesis Approaches

In addition to whole-cell biotransformation, enzymatic processes offer a more controlled method for producing γ-decalactone. This approach can involve two key enzymatic steps. First, lipases are used for the enzymatic hydrolysis of castor oil to yield free ricinoleic acid. google.com This step is crucial as the biotransformation to γ-decalactone proceeds from the free fatty acid. Various commercial lipases, such as those from Candida rugosa, have been studied for this purpose.

Following hydrolysis, the resulting ricinoleic acid can be converted to γ-decalactone through the β-oxidation pathway. This can be achieved using cell-free enzyme systems or permeabilized cells, which allow for better control over the reaction conditions and can potentially lead to higher yields by overcoming transport limitations across the cell membrane. nih.gov The enzymatic synthesis of γ-decalactone from ricinoleic acid is catalyzed by enzymes present in microorganisms with GRAS status, which allows the final product to be labeled as natural. core.ac.uk

Chemical Synthesis of Chiral Gamma-Decalactone (B1670016)

While biotechnological methods are preferred for producing "natural" γ-decalactone, chemical synthesis remains a viable route for producing this compound, particularly when specific enantiomeric forms are desired. The enantiomers of γ-decalactone, (R)- and (S)-, possess distinct aroma profiles, making their selective synthesis valuable for specific applications in the flavor and fragrance industry. google.com

Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the synthesis of chiral γ-decalactone. One common approach involves starting from a chiral precursor, a method known as chiral pool synthesis. For example, both (R)- and (S)-γ-decalactone can be synthesized from L-glutamic acid and D-glutamic acid, respectively. nih.gov This multi-step process involves the deamination and reduction of glutamic acid to form a key intermediate, (S)-5-oxo-2-tetrahydrofurancarboxaldehyde, followed by the introduction of the alkyl side chain via a Wittig reaction and subsequent hydrogenation. nih.gov

Another strategy involves asymmetric synthesis, where a non-chiral starting material is converted into a chiral product using a chiral catalyst or reagent. For instance, chiral γ-dodecalactone has been synthesized by reacting nonanol and acrylic acid in the presence of a chiral complex, such as chiral alpha-phenylethylamine zinc acetate (B1210297) ruthenium or a copper chromium organic complex. google.com The reaction is guided by the chiral environment to produce an optically active lactone molecule. google.com

Enantiomeric Purity and Separation

The chirality of γ-decalactone is a critical aspect of its biotechnological production, as the sensory properties of its enantiomers differ significantly. In nature, the (R)-configuration of γ-decalactone is predominant and is responsible for the desired intense, fruity, peach-like aroma. mdpi.comnih.gov Consequently, biotechnological methods are often favored over chemical synthesis, which typically yields a racemic mixture (an equal mix of both enantiomers), because they can produce the optically pure (R)-γ-decalactone. tandfonline.comfao.orggoogle.com The ability to produce a high enantiomeric excess (e.e.) of the (R)-isomer is a key advantage of microbial and enzymatic biotransformation. google.com

Research into the biotechnological production of γ-decalactone has demonstrated the high enantioselectivity of certain microorganisms. For instance, the yeast Sporidiobolus salmonicolor has been shown to produce γ-decalactone with a very high predominance of the (R)-enantiomer, reaching an enantiomeric excess of 99%. researchgate.net Studies have indicated that for this yeast, the enantiomeric ratio remains constant throughout the growth phase and is not influenced by the composition of the culture medium. researchgate.net Similarly, a process utilizing Yarrowia lipolytica for the biotransformation of castor oil in a two-liquid-phase system has been developed to produce natural (R)-γ-decalactone with an enantiomeric excess of 93.42%. google.comgoogle.com The high optical purity achieved through these methods underscores the potential for biotechnology to produce flavor compounds that are considered "natural" by consumers. tandfonline.comresearchgate.net

The analysis and separation of γ-decalactone enantiomers are crucial for verifying the optical purity of the product and for research purposes. Several advanced chromatographic techniques have been developed for this purpose. Multidimensional gas chromatography (MDGC) using a chiral stationary phase, such as a modified beta-cyclodextrin (B164692) column, is a powerful method for determining the enantiomeric ratios of γ-lactones produced by microorganisms. researchgate.net

High-performance liquid chromatography (HPLC) is another key technique. Chiral-phase HPLC has been used to resolve racemic precursors of γ-decalactone, demonstrating that the chirality of the final lactone product can be dependent on the chirality of the initial substrate. researchgate.net More recently, a method using a Chiralpak AY-3R column with reversed-phase HPLC has been successfully developed for the analytical enantiomeric separation of various γ- and δ-lactones. nih.gov For complex food matrices, on-line coupled liquid chromatography-gas chromatography (LC-GC) provides a robust method to determine the enantiomeric excess of chiral molecules like γ-decalactone, which can be used to distinguish between naturally occurring and synthetic nature-identical aromas in food products. oup.com

Interactive Data Tables

Table 1: Enantiomeric Excess (e.e.) of (R)-γ-Decalactone in Biotechnological Production

| Microorganism | Substrate | Enantiomeric Excess (e.e.) of (R)-Isomer | Source(s) |

| Sporidiobolus salmonicolor | Not specified | 99% | researchgate.net |

| Yarrowia lipolytica AS2.1405 | Castor Oil | 93.42% | google.comgoogle.com |

| Sporobolomyces odorus | Ricinoleic Acid | Optically Pure | fao.org |

Table 2: Chromatographic Methods for Enantiomeric Separation of γ-Decalactone

| Technique | Chiral Stationary Phase / Column | Application / Findings | Source(s) |

| Multidimensional Gas Chromatography (MDGC) | Modified beta-cyclodextrin | Determination of enantiomeric ratios in yeast cultures. | researchgate.net |

| Reversed-Phase HPLC | Chiralpak AY-3R | Analytical enantioseparation of γ(δ)-lactones. | nih.gov |

| On-line Coupled LC-GC | Chirasil-β-Dex | Analysis of enantiomeric excess in natural vs. nature-identical flavors. | oup.com |

| Gas Chromatography-linked Single-Sensillum Recording | Chiral Column | Confirmed enantiomeric specificity of olfactory receptor neurons. | nih.gov |

Analytical Methodologies for Gamma Decalactone Research

Quantification and Detection Methods

Chromatographic Techniques (e.g., GC-MS)

Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most prevalent and powerful technique for the quantification and identification of gamma-decalactone (B1670016). mdpi.commdpi.com This method separates volatile compounds in a sample, allowing for both the identification of this compound based on its retention time and mass spectrum, and its quantification. mdpi.comresearchgate.net

In a typical GC analysis, a small sample volume is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. mdpi.com The column's stationary phase interacts differently with various compounds, causing them to travel at different speeds and elute at characteristic times. mdpi.com For this compound analysis, capillary columns such as BPX or those with a stationary phase containing (35%-phenyl)-methyl polysiloxane are often used to achieve good peak shape and separation. mdpi.comgoogle.com The detector, either an FID which responds to combustible ions, or an MS which fragments molecules and detects the resulting ions, provides the data for identification and quantification. mdpi.comresearchgate.net The use of an internal standard, such as gamma-undecalactone (B92160), is a common practice to improve the accuracy and precision of quantification by correcting for variations in sample injection and preparation. mdpi.comtandfonline.com

Table 1: Example GC Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with FID | mdpi.commdpi.com |

| Column | Capillary column BPX (30 m × 0.25 mm) | mdpi.commdpi.com |

| Carrier Gas | Nitrogen | mdpi.commdpi.com |

| Flow Rate | 1.1 mL/min | mdpi.commdpi.com |

| Injector Temperature | 250 °C - 280 °C | mdpi.comtandfonline.com |

| Detector Temperature | 280 °C | mdpi.comtandfonline.com |

| Oven Temperature Program | Initial 165°C for 1 min, ramp to 180°C at 3°C/min, then to 220°C at 5°C/min, hold for 2 min | mdpi.com |

| Injection Volume | 1 µL | mdpi.comtandfonline.com |

| Internal Standard | Gamma-undecalactone | mdpi.comtandfonline.com |

This table presents a representative set of parameters and may vary depending on the specific analytical goals and sample matrix.

Research has also explored other advanced chromatographic methods, such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, for the analysis of lactones in complex matrices like wine. researchgate.net Furthermore, enantioselective GC can be employed to separate and quantify the individual enantiomers of this compound, which is important for authenticity assessment. nih.gov

Spectroscopic Methods (e.g., Infrared Spectroscopy for Membrane Interaction Studies)

While chromatographic techniques are central to quantification, spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy offer valuable insights into the molecular interactions of this compound, particularly with biological membranes. researchgate.netjmb.or.kr FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its chemical bonds and molecular structure. nih.gov

Studies have utilized infrared spectroscopy to investigate the toxic effects of this compound on yeast cells. researchgate.net These studies propose that the toxicity may be linked to a strong interaction between the lactone and the lipids and other components of the cell membrane. researchgate.net By analyzing the FTIR spectra of model phospholipid bilayers in the presence of this compound, researchers observed a decrease in the phase transition temperature of the membrane. researchgate.net This indicates that the lactone disrupts the ordered structure of the lipid bilayer, which can affect membrane fluidity and the function of membrane-bound proteins. researchgate.net

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for accurate analysis of this compound. The goal is to isolate the analyte from the sample matrix and concentrate it to a level suitable for detection.

Liquid-liquid extraction (LLE) is a widely used and straightforward method for isolating this compound from aqueous media, such as fermentation broths. mdpi.comnih.gov This technique involves mixing the sample with an immiscible organic solvent in which this compound has a high solubility. mdpi.com After separation of the two phases, the organic layer containing the extracted this compound is collected for analysis. mdpi.com

Solvent Extraction Efficiency

The choice of solvent significantly impacts the efficiency of this compound extraction. Studies have compared various organic solvents to determine the most effective for recovering this compound from model solutions and biotransformation media. mdpi.com

Table 2: Recovery of this compound Using Different Solvents

| Solvent | Recovery (%) | Reference |

|---|---|---|

| Diethyl ether | 99.9 ± 1.8 | mdpi.com |

| Chloroform | 98.8 ± 1.3 | mdpi.com |

| Dichloromethane (B109758) | 101.1 ± 2.5 | mdpi.com |

Data represents recovery from model solutions using a 1:1 solvent-to-sample ratio. mdpi.com

As the data indicates, diethyl ether is a highly effective solvent for extracting this compound, achieving nearly 100% recovery. mdpi.com Chloroform and dichloromethane also demonstrate high extraction efficiencies. mdpi.com The volume of the solvent used can also influence the recovery rate, with larger volumes generally leading to improved extraction. mdpi.com Other solvents, such as hexane (B92381) and methylene (B1212753) chloride, have also been utilized in various extraction protocols. researchgate.netgoogle.com

pH Adjustments for Enhanced Recovery

The pH of the sample medium can have a substantial effect on the recovery of this compound, particularly from biotransformation media. This compound exists in equilibrium with its open-chain precursor, 4-hydroxydecanoic acid. mdpi.comtandfonline.com Acidification of the medium shifts this equilibrium towards the lactone form, thereby increasing its concentration available for extraction. mdpi.com

Research has shown that decreasing the pH of the biotransformation medium prior to extraction leads to a significant increase in the measured concentration of this compound. mdpi.com For instance, lowering the pH from a natural level of around 5.68 to 3 or 1 resulted in an increased lactone concentration in the medium, ranging from 8% to 33%. mdpi.com This practice of adding an acid, such as HCl, to the sample before extraction is a common step to ensure the complete lactonization of the 4-hydroxydecanoic acid precursor and maximize the yield of this compound. mdpi.comtandfonline.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-hydroxy-γ-decalactone |

| 4-hydroxydecanoic acid |

| Amberlite XAD-4 |

| Chloroform |

| Dec-2-en-olide |

| Dec-3-en-olide |

| Dichloromethane |

| Diethyl ether |

| This compound |

| Gamma-undecalactone |

| HCl |

| Hexane |

| Methylene chloride |

| Ricinoleic acid |

| Vermiculite (B1170534) |

Biological Activities and Interactions of Gamma Decalactone

Impact on Microbial Physiology

Gamma-decalactone (B1670016) (GDL), a valuable aroma compound, can exhibit toxic effects on the very microorganisms that produce it, primarily yeast species like Yarrowia lipolytica and Rhodotorula aurantiaca. researchgate.nettandfonline.com This toxicity is a significant limiting factor in the industrial bioproduction of GDL. core.ac.uk High concentrations of GDL in the fermentation medium can inhibit yeast cell growth and viability. tandfonline.comnih.govgoogle.com

Studies on Yarrowia lipolytica have shown that GDL concentrations exceeding 150 mg/L can inhibit cell growth, depolarize the cells, and increase the fluidity of the cell membrane. researchgate.netnih.gov This interaction with the cell membrane is considered a primary mechanism of its toxic effect. nih.govresearchgate.net The compound rapidly diffuses into the lipid bilayer of the cell membrane, altering its physical state and decreasing the phase transition temperature. nih.gov This increased fluidity can disrupt the function of membrane-bound proteins, such as H+-ATPase, whose activity is strongly affected by the presence of the lactone. nih.govresearchgate.net

While high concentrations are inhibitory, some yeast strains can metabolize GDL at lower concentrations. researchgate.net The accumulation of GDL in the culture medium is a balance between its production and its degradation by the yeast cells. tandfonline.com To mitigate the toxic effects and improve yields, various strategies have been explored, such as the use of two-phase extraction systems where an organic solvent is added to the fermentation broth to continuously extract the GDL, thereby reducing its concentration in the aqueous phase where the yeast cells reside. google.com Another approach involves the use of protective agents like gum tragacanth, which can reduce GDL's toxicity and enhance its production. researchgate.netebi.ac.uk

The inhibitory effects of GDL on producing yeast are summarized in the table below:

| Yeast Species | Inhibitory Concentration | Observed Effects | Reference(s) |

| Yarrowia lipolytica | > 150 mg/L | Inhibition of cell growth, cell depolarization, increased membrane fluidity. | researchgate.netnih.gov |

| Yarrowia lipolytica | > 200 mg/L | Growth inhibition. | researchgate.net |

| Yarrowia lipolytica | 500 mg/L | Cytotoxic effect. | researchgate.net |

Mammalian Biological Effects

This compound has demonstrated dose-dependent effects on the central nervous system (CNS) in animal models, specifically in mice. nih.govnih.gov Research has revealed that GDL possesses hypnotic, anticonvulsant, and hypothermic properties. ebi.ac.uknih.govnih.gov These sedative effects suggest that GDL can cross the blood-brain barrier and interact with neural pathways. core.ac.uk

The anticonvulsant activity of GDL has been investigated in the pentylenetetrazole (PTZ)-kindling model in mice, a common model for studying epilepsy. ebi.ac.uknih.gov In these studies, GDL administration was shown to impair the severity and progression of seizures, an effect comparable to the antiepileptic drug phenobarbital. ebi.ac.uknih.gov This suggests that GDL may have potential as an antiepileptogenic agent. ebi.ac.uknih.gov The neurochemical basis for this activity may be related to its inhibitory effect on glutamate (B1630785) binding in the rat cortex. ebi.ac.uk

The effects of this compound on learning and exploratory behavior have been investigated in animal studies, with results suggesting a complex, dose-dependent influence. In one study, a single intraperitoneal administration of a higher dose of GDL in rats was found to increase exploratory activity, as measured by the number of rearings in an open field test conducted 24 hours after the initial training. ebi.ac.uknih.gov This increased exploratory activity was interpreted as a potential impairment of non-associative, non-aversive learning. ebi.ac.uknih.gov

Conversely, at the same higher dose, GDL decreased the number of crossings and rearings during the initial exposure to the open field, while not affecting the latency to start locomotion. nih.gov It is important to note that GDL did not alter the behavior of animals in the plus-maze and forced swim tests, indicating it may not possess anxiolytic or antidepressant activity. ebi.ac.uknih.gov

The genotoxicity of this compound has been a subject of investigation with some conflicting results. An in vivo study using the comet assay on brain tissue of rats showed that a high dose of GDL induced DNA damage, suggesting a genotoxic effect on the central nervous system. ebi.ac.uknih.gov

In a study investigating the protective effects of paraoxonase 1 (PON1) against lactone-induced DNA damage in HepG2 cells, high doses (100 mM) of various lactones induced DNA damage. biocrick.comresearchgate.net However, this compound was found to be one of the least potent inducers of DNA damage among the tested lactones. biocrick.comresearchgate.net Interestingly, co-incubation with recombinant PON1 (rPON1) did not increase the DNA damage caused by this compound, unlike with other lactones that are better substrates for the enzyme. biocrick.comresearchgate.net

A study assessing the effects of subchronic treatment with GDL in a PTZ-induced seizure model in mice found that it reduced DNA damage. nih.gov Additionally, the European Food Safety Authority (EFSA) noted that while genotoxicity data for a group of lactones (including this compound as a supporting substance) were limited, there were no indications of concern for genotoxicity.

| Test System | Compound | Result | Reference(s) |

| Comet Assay (rat brain tissue) | This compound | DNA damage at high dose | ebi.ac.uknih.gov |

| Bacterial Reverse Mutation (Ames) Assay (read-across) | Gamma-octalactone | Not expected to be genotoxic | |

| In Vivo Micronucleus Test (read-across) | Gamma-nonalactone (B146572) | Not expected to be genotoxic | |

| In Silico Rodent Carcinogenicity Models | This compound | Predicted non-carcinogenic | |

| Comet Assay (HepG2 cells) | This compound | Low potency for DNA damage | biocrick.comresearchgate.net |

| Comet Assay and Micronucleus Test (PTZ-induced seizure model in mice) | This compound | Reduced DNA damage | nih.gov |

This compound, along with other aliphatic lactones, has been identified as a potential modulator of nicotine (B1678760) bioavailability. europa.eunih.gov This is primarily attributed to its ability to inhibit certain enzymes involved in nicotine metabolism. europa.eunih.gov Specifically, this compound is a mild to weak inhibitor of CYP2A6, a key enzyme in the cytochrome P450 system responsible for the degradation of nicotine. europa.eunih.gov By reducing the rate of nicotine metabolism, these lactones could lead to higher and more sustained levels of nicotine in the body, potentially increasing its addictive effects. europa.eunih.govhpa.gov.tw

In addition to enzymatic inhibition, this compound has been shown to strongly increase the fluidity of living cell membranes. It rapidly diffuses into phospholipid bilayers, altering their physical state. This property could potentially influence the fluidity of the lung epithelium, which may in turn increase the absorption and bioavailability of nicotine. Due to these properties, this compound is considered a substance that may increase the attractiveness of tobacco and related products. hpa.gov.tw

Structure Activity Relationships and Enantioselective Research

Enantiomeric Contributions to Aroma and Biological Activity

The two enantiomers of γ-decalactone, (R)-γ-decalactone and (S)-γ-decalactone, possess markedly different aroma characteristics. This distinction is a classic example of how stereochemistry influences sensory perception. The (R)-enantiomer is predominantly found in nature, occurring in fruits like peaches and strawberries, and is associated with a characteristic fruity, peach-like aroma. mdpi.com In contrast, the (S)-enantiomer is described as having a creamy, coconut-like scent. mdpi.com

The absolute configuration of γ-decalactone significantly impacts its olfactory and taste perception. mdpi.com In many natural sources, the (R)-isomer is the dominant form. mdpi.com For instance, studies on strawberries have shown that the (R)-enantiomer of γ-decalactone is highly predominant, often with enantiomeric ratios of 99:1 or even 100:0 ((R)/(S)). pan.olsztyn.pl This high enantiomeric purity is often used as an indicator to distinguish between natural and synthetic flavorings. pan.olsztyn.pl Similarly, research on Longjing tea has identified both enantiomers, with (S)-(-)-γ-decalactone being present in significant concentrations. researchgate.net

Beyond aroma, the enantiomers of γ-decalactone exhibit different biological activities. Research on the feeding behavior of the peach-potato aphid, Myzus persicae, demonstrated that the biological effect of decalactones depends on both the lactone ring size and the stereochemistry. nih.gov While δ-decalactone was found to be inactive, γ-decalactone isomers acted as feeding deterrents. nih.gov Specifically, the (–)-(S)-γ-decalactone isomer showed a strong and lasting antifeedant effect on the aphids, particularly at the phloem level, which is the site of nutrient ingestion for the insect. nih.gov

Table 1: Aroma Profiles of γ-Decalactone Enantiomers

| Enantiomer | Common Name | Aroma Description | Natural Occurrence (Examples) |

| (R)-γ-Decalactone | (+)-γ-Decalactone | Peachy, fruity mdpi.com | Peaches, Strawberries mdpi.com |

| (S)-γ-Decalactone | (-)-γ-Decalactone | Coconut-like, creamy mdpi.com | Found in some natural products like Longjing tea researchgate.net |

Stereoisomer Synthesis and Characterization

The distinct properties of γ-decalactone enantiomers have driven the development of stereoselective synthesis methods to produce them in high enantiomeric purity. These methods are crucial for producing flavor standards, for structure-activity relationship studies, and for the "natural" labeling of food additives.

One common approach involves chemo-enzymatic synthesis. For example, enantiomerically enriched γ-decalactones can be prepared from racemic 1,4-diols through enzymatic oxidation catalyzed by alcohol dehydrogenases (ADH). nih.gov The choice of enzyme can influence which enantiomer is produced; horse liver alcohol dehydrogenase (HLADH) can produce the (-)-(S)-isomer, while other ADHs can yield the (+)-(R)-isomer with high enantiomeric excess. researchgate.net Biotechnological methods often utilize microorganisms like Yarrowia lipolytica to perform biotransformation of substrates such as castor oil into optically active γ-decalactone. google.comresearchgate.net These biological processes have the advantage of producing a product with optical activity, a key characteristic that distinguishes it from chemically synthesized, often racemic, products. google.com

Chemical synthesis routes have also been developed. A concise, stereoselective synthesis of β-hydroxy-γ-lactones, including a derivative of γ-decalactone, has been achieved using D-glucono-δ-lactone as a starting material from the chiral pool. acs.orgnih.gov This method involves steps like cross-metathesis and hydrogenation to create the desired stereoisomers. acs.orgnih.gov

The characterization of these stereoisomers is essential to confirm their absolute configuration and purity. A definitive method for determining the absolute configuration is single-crystal X-ray crystallography. mdpi.com For γ-decalactone, which is a liquid at room temperature, this can be achieved through in situ cryo-crystallization. mdpi.com This technique confirmed the absolute configuration of (+)-γ-decalactone as (R)-5-hexyloxolan-2-one. mdpi.com Chiral gas chromatography (GC) is another critical technique used to separate and quantify the enantiomers, allowing for the determination of enantiomeric ratios and enantiomeric excess (e.e.%) in a sample. pan.olsztyn.plmdpi.com

Influence of Substituent Alkyl Chain Length on Properties

The properties of γ-lactones are not only determined by the stereochemistry at the chiral center but also by the length of the substituent alkyl chain at the γ-position. This chain length influences various physicochemical properties, including thermodynamic stability, phase behavior, and interactions with other molecules.

Thermochemical studies have been conducted to explore the effect of the alkyl chain length on the properties of γ- and δ-lactones. kab.ac.ugnih.gov Research indicates that thermodynamic properties, such as the standard molar enthalpy of formation and the enthalpy of vaporization, are systematically dependent on the length of the alkyl side chain. nih.gov Empirical correlations have been suggested to estimate these thermodynamic properties for other alkylated lactones based on the number of carbon atoms in the alkyl chain. nih.gov

The length of the alkyl chain also affects the phase transition temperatures of compounds. mdpi.com For series of related organic molecules, an increase in alkyl chain length can lead to changes in melting points and glass transition temperatures. mdpi.com In the context of lactones, which are important aroma compounds, these properties can influence their volatility and release from a food matrix. Furthermore, the alkyl chain length can impact how these molecules organize themselves in a solution or at an interface, which is relevant for their function in complex systems. mdpi.com Studies on other classes of organic molecules, such as ionic liquids and phenothiazine (B1677639) dyes, have consistently shown that elongating the N-alkyl chain can systematically alter properties like power conversion efficiency in solar cells or self-diffusion coefficients. mdpi.comacs.org This general principle highlights the importance of the alkyl substituent in fine-tuning the molecular properties of γ-lactones for specific applications. For example, synergistic interactions have been noted among a series of saturated linear aliphatic lactones, including γ-decalactone, γ-octalactone, γ-nonalactone, γ-undecalactone, and γ-dodecalactone, suggesting that the collective effect of these compounds in a flavor profile is influenced by their respective alkyl chain lengths. nih.gov

Environmental Fate and Behavior of Gamma Decalactone

Biodegradation and Biotransformation in Environmental Systems

Gamma-decalactone (B1670016) is considered to be readily biodegradable. prodasynth.com Various microorganisms, particularly yeasts such as Yarrowia lipolytica, are capable of degrading and transforming this compound. tandfonline.comnih.gov The primary mechanism of breakdown is through the β-oxidation pathway, a common metabolic process for fatty acids. nih.govmdpi.com

In this process, microorganisms can cleave the carbon chain of the lactone's precursor, 4-hydroxydecanoic acid, progressively shortening it by two-carbon units in each cycle of β-oxidation. mdpi.commdpi.com This ultimately leads to the breakdown of the molecule. Some studies have shown that certain mutant strains of Yarrowia lipolytica with disrupted acyl-CoA oxidase genes, key enzymes in β-oxidation, exhibit a reduced ability to degrade this compound, highlighting the central role of this pathway in its biodegradation. tandfonline.comnih.gov

The efficiency of biodegradation can be influenced by environmental conditions. For instance, the presence of other carbon sources, like castor oil, can affect the rate at which microorganisms metabolize this compound. tandfonline.com Research has demonstrated that in biotransformation processes, the concentration of this compound can decline after reaching a peak, indicating its re-utilization or degradation by the microbial population. tandfonline.com One study reported a biodegradability of over 60% in 28 days, while another noted 82% biodegradation, indicating its non-persistent nature in the environment. prodasynth.comdirectpcw.com

Hydrolysis in Aqueous Environments

In an aqueous environment, this compound exists in a pH-dependent equilibrium with its open-chain form, 4-hydroxydecanoic acid. europa.euinchem.org The stability of the lactone ring is influenced by the acidity or alkalinity of the water. europa.eu In acidic conditions, such as those found in the stomach, the ring structure of this compound is favored. europa.eu Conversely, in more basic or neutral environments, like the intestines or blood, the equilibrium shifts towards the open-chain hydroxycarboxylate anion. europa.eu This hydrolysis is a key factor in its environmental behavior, as the open-chain form has different properties and may be more readily available for biodegradation.

Absorption and Metabolism in Organisms (e.g., Dermal, Oral, Inhalation)

The absorption and metabolism of this compound vary depending on the route of exposure.

Oral Exposure: Following ingestion, both the lactone and its hydrolyzed form, 4-hydroxydecanoic acid, can be absorbed from the gastrointestinal tract. europa.eu It is anticipated that this compound is readily hydrolyzed either before absorption or once in systemic circulation. europa.eu Once absorbed, it is expected to be efficiently metabolized through pathways such as the citric acid cycle, with metabolites excreted primarily in the urine as conjugates. europa.eu

Dermal Exposure: The molecular weight and log Kow (a measure of lipophilicity) of this compound suggest that dermal absorption is possible. europa.eu However, its moderate water solubility is expected to limit the extent of this absorption. europa.eu

Inhalation Exposure: Due to its low vapor pressure, exposure to this compound via inhalation is considered unlikely or very limited under normal conditions. europa.eu If inhaled, it is expected to be absorbed, distributed in the blood as the ring-opened hydroxycarboxylic acid, and then metabolized and excreted. europa.eu

Once systemic, this compound is expected to be efficiently metabolized into innocuous products without saturating the metabolic pathways. europa.eu

Bioaccumulation Potential

This compound is not considered to have a significant potential for bioaccumulation. europa.eusynerzine.com This is supported by its log Pow (partition coefficient) of 2.72, which is below the general threshold of concern for bioaccumulation. directpcw.com Regulatory assessments have concluded that the substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). directpcw.comfishersci.es Its ready biodegradability and efficient metabolism in organisms further reduce the likelihood of it accumulating in tissues. prodasynth.comeuropa.eu

Regulatory Aspects and Safety Evaluation Research Perspectives

Classification as a Natural Flavoring Compound

Gamma-decalactone (B1670016) is widely recognized and classified as a flavoring substance by major international regulatory and scientific bodies. Its status is largely defined by its evaluation as "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel, which assigned it FEMA number 2360. thegoodscentscompany.comfda.govaxxence.deperfumersworld.comscentree.cocandleelement.com This GRAS status is a critical designation in the United States, indicating that the substance is considered safe by experts for its intended use in food. mdpi.comresearchgate.netresearchgate.net

The U.S. Food and Drug Administration (FDA) lists this compound under Title 21 of the Code of Federal Regulations (21 CFR 172.515) as a synthetic flavoring substance permitted for direct addition to food for human consumption. thegoodscentscompany.comfda.gov

On an international level, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, assigning it JECFA number 231. fda.govscentree.cothegoodscentscompany.com The European Food Safety Authority (EFSA) has also assessed the compound as part of a group of aliphatic lactones in its Flavouring Group Evaluation 10 (FGE.10). thegoodscentscompany.comthegoodscentscompany.com In Europe, it is listed with FLAVIS number 10.017. scentree.co

A significant aspect of its classification relates to its production method. While it can be synthesized chemically, this compound can also be produced through biotechnological fermentation processes. thegoodscentscompany.comthegoodscentscompany.com This allows the resulting compound to be classified and labeled as a "natural" flavoring, catering to growing consumer demand for natural ingredients. thegoodscentscompany.comthegoodscentscompany.com

Toxicological Risk Assessments in Research Contexts

Toxicological evaluations are fundamental to confirming the safety of a substance. Research into this compound has explored its potential toxicity across various endpoints, generally indicating a low order of toxicity.

Acute toxicity studies are designed to determine the effects of a single, high-level exposure to a substance. For this compound, these studies have shown a very low level of acute toxicity. hpa.gov.tw The oral median lethal dose (LD50) was found to be greater than 5000 mg/kg of body weight in rats and 4696 mg/kg in mice. hpa.gov.tw The dermal LD50 in rabbits was also determined to be greater than 5000 mg/kg, indicating low toxicity via skin exposure. hpa.gov.tw

Repeated-dose toxicity studies assess the effects of longer-term exposure. An early feeding study in rats reported no adverse effects, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 32 mg/kg of body weight per day, which was the only dose tested in that particular study. hpa.gov.tw The Joint Expert Committee on Food Additives (JECFA) noted that while historical studies on structurally related lactones like gamma-nonalactone (B146572) and gamma-undecalactone (B92160) were not conducted to modern standards, they did not raise safety concerns and their respective No-Observed-Effect Levels (NOELs) provided an adequate margin of safety for this compound. inchem.org

| Acute Toxicity of this compound | |

| Test Type | Result (mg/kg body weight) |

| Oral LD50 (Rat) | >5000 |

| Oral LD50 (Mouse) | 4696 |

| Dermal LD50 (Rabbit) | >5000 |

| Repeated-Dose NOAEL (Rat) | 32 |

Data sourced from toxicological assessments. hpa.gov.tw

The potential for a substance to cause cancer is a critical safety consideration. Based on current research, this compound is not considered to be carcinogenic. It is not listed as a carcinogen by major bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). johndwalsh.comaurochemicals.com Furthermore, in silico (computer-based) modeling conducted by the U.S. FDA's Center for Tobacco Products predicted this compound to be non-carcinogenic in four different rodent carcinogenicity models. hpa.gov.tw Evaluations by JECFA of related aliphatic lactones also found no evidence of carcinogenicity. inchem.org

Research into the potential effects of this compound on reproduction and development has not indicated any cause for concern. An early, limited study in rats found no evidence of reproductive or developmental effects, with a NOAEL identified as 32 mg/kg of body weight per day (the only dose tested). hpa.gov.tw The Research Institute for Fragrance Materials (RIFM) Expert Panel also evaluated this endpoint. Based on data from a read-across substance, gamma-caprolactone, the panel concluded that there was a sufficient Margin of Exposure (MOE) for developmental toxicity, suggesting a low risk. sci-hub.se

The potential for local effects on the skin and eyes has been a subject of toxicological investigation. Studies on rabbits indicated that this compound, when applied undiluted to the skin for 24 hours under occlusion, was "moderately irritating". hpa.gov.tw Some safety data sheets reflect this, classifying the compound as a skin and eye irritant. aurochemicals.commetasci.ca However, the European Chemicals Agency (ECHA) registration dossier states it is not irritating to the skin at concentrations up to 20%. europa.eu

Regarding skin sensitization, which is the potential to cause an allergic skin reaction after repeated contact, a RIFM expert panel concluded that this compound "does not present a concern for skin sensitisation". hpa.gov.tw The ECHA dossier concurs, classifying it as not sensitizing. europa.eu

Reproductive and Developmental Toxicity

Compliance with Regulatory Guidelines (e.g., FDA, EFSA, IFRA)

This compound's use in food and fragrance is governed by the guidelines and standards set by key regulatory authorities.

Food and Drug Administration (FDA): In the United States, this compound is recognized as GRAS for its use as a flavoring agent. mdpi.com It is listed in 21 CFR 172.515 for use in food and carries the FEMA number 2360. fda.gov

European Food Safety Authority (EFSA): In the European Union, this compound has been evaluated by EFSA as part of a group of flavoring substances (FGE.10) and is deemed safe for its intended use. thegoodscentscompany.comthegoodscentscompany.com It is identified by the Flavis number 10.017. scentree.co

International Fragrance Association (IFRA): For fragrance applications, the IFRA sets standards for safe use levels in various consumer product categories. This compound is not restricted by IFRA standards, meaning it is permitted for use. vigon.com An IFRA Conformity Certificate for this compound outlines the maximum recommended concentration levels for different product types, such as fine fragrances, creams, soaps, and household cleaners, to ensure consumer safety. perfumersworld.com

| Regulatory and Safety Identifiers for this compound | |

| Organization/Regulation | Identifier/Status |

| FEMA | 2360 (GRAS) |

| FDA (USA) | 21 CFR 172.515 |

| JECFA (International) | 231 |

| EFSA (EU) | Flavis No. 10.017 |

| IFRA | Not restricted |

Data compiled from various regulatory and industry sources. thegoodscentscompany.comfda.govscentree.covigon.com

Q & A

Q. What are the primary synthetic and biosynthetic pathways for gamma-decalactone production, and how do their yields compare under controlled conditions?

this compound is synthesized via chemical routes (e.g., cyclization of ricinoleic acid derivatives) or biosynthetically through microbial biotransformation using Yarrowia lipolytica or Sporidiobolus salmonicolor. Biosynthetic methods often utilize ricinoleic acid as a substrate, with yields influenced by strain engineering and process optimization (e.g., pH, aeration). Chemical synthesis typically achieves higher purity but requires costly catalysts and generates waste, whereas biotransformation is sustainable but faces bottlenecks in lactone recovery and metabolic flux control .

Q. Which analytical methods are most effective for quantifying this compound in complex biological matrices?

Gas chromatography (GC) with flame ionization or mass spectrometry detection is the gold standard. Internal standards like γ-undecalactone improve accuracy, and sample preparation involves acidification (to lactonize precursors) followed by solvent extraction (e.g., dichloromethane). Recent studies report detection thresholds as low as 11 ppb .

Q. How should researchers handle this compound safely in laboratory settings?

While non-irritating under normal conditions, prolonged exposure may cause respiratory or dermal irritation. Use fume hoods, nitrile gloves, and adsorbents (e.g., vermiculite) for spills. Avoid discharge into water systems due to potential ecological toxicity .

Advanced Research Questions

Q. How can metabolic engineering resolve contradictions between beta-oxidation activity and this compound yield in Yarrowia lipolytica?

Overexpression of acyl-CoA oxidase enhances beta-oxidation but paradoxically reduces lactone production due to catabolic consumption. Strategies include:

Q. What experimental designs optimize this compound biotransformation productivity?

The Taguchi robust design and Doehlert factorial methods are effective for multifactorial optimization. Key parameters include:

Q. Why do some microbial strains exhibit this compound production-consumption dynamics, and how can this be modeled?

Lactone degradation is linked to carbon source availability and redox state. Kinetic models incorporating Monod and Luedeking-Piret equations predict production phases. For example, Sporidiobolus ruinenii consumes lactone under Eh7 < −200 mV, necessitating redox-controlled fermentation .

Q. How do adsorption kinetics vary across materials for this compound separation, and what factors dictate adsorbent selection?

Amberlite XAD-4 shows the highest initial adsorption rate (3.23 g/g·min) due to hydrophobic interactions, while vermiculite offers cost-effectiveness. Key factors:

- Pore size : >10 nm for lactone accessibility.

- pH stability : Adsorbents must withstand acidic media (pH 3–4).

- Regeneration potential : Ethanol washing restores 85–90% capacity .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound biosynthesis studies?

Q. How can microencapsulation improve this compound stability in food-related applications?

Spray-drying with maltodextrin or gum arabic achieves 70–80% encapsulation efficiency. Key parameters:

- Inlet temperature : 160–180°C to prevent lactone volatilization.

- Carrier-to-core ratio : 4:1 for optimal retention. Surface adhesion issues are mitigated by post-drying fluidized bed coating .

Data Interpretation Challenges

Q. How should researchers address discrepancies between in vitro enzyme assays and in vivo lactone production?

In vitro assays (e.g., beta-oxidation activity) may not reflect intracellular substrate competition or transcriptional regulation. Use multi-omics (transcriptomics/metabolomics) to identify rate-limiting steps and validate with chemostat cultures under steady-state conditions .